

5-Iodo-2-furaldehyde chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Iodo-2-furaldehyde**

Cat. No.: **B1300138**

[Get Quote](#)

An In-depth Technical Guide to 5-Iodo-2-furaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Iodo-2-furaldehyde**, a key intermediate in organic synthesis. The document details its chemical structure, IUPAC name, physicochemical properties, and outlines a representative experimental protocol for its synthesis. Furthermore, it visualizes the synthetic workflow and its application in cross-coupling reactions, offering valuable insights for professionals in research and drug development.

Chemical Structure and IUPAC Name

5-Iodo-2-furaldehyde is a heterocyclic aldehyde. The furan ring is substituted with an iodine atom at the 5-position and a formyl group at the 2-position.

- IUPAC Name: 5-iodofuran-2-carbaldehyde[1][2][3]
- Synonyms: 5-Iodofurfural, 5-iodo-2-furancarboxaldehyde[3][4][5]
- CAS Number: 2689-65-8[1][2][3]
- Molecular Formula: C₅H₃IO₂[1][2][4]

- SMILES: IC1=CC=C(O1)C=O[1][3]

Physicochemical and Quantitative Data

The properties of **5-Iodo-2-furaldehyde** are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

Property	Value	Source(s)
Molecular Weight	221.98 g/mol	[2][6][7]
Appearance	Light orange to yellow to green powder or crystals	[1][7]
Melting Point	123.5 - 130 °C	[1][6][7]
Purity	≥ 97% (GC)	[1][6][7]
Density	2.09 g/cm ³	[6][7]
Refractive Index	n _{20/D} 1.64	[6][7]
Solubility	Soluble in organic solvents like ethanol, dichloromethane, and ether; less soluble in water.	

Experimental Protocols

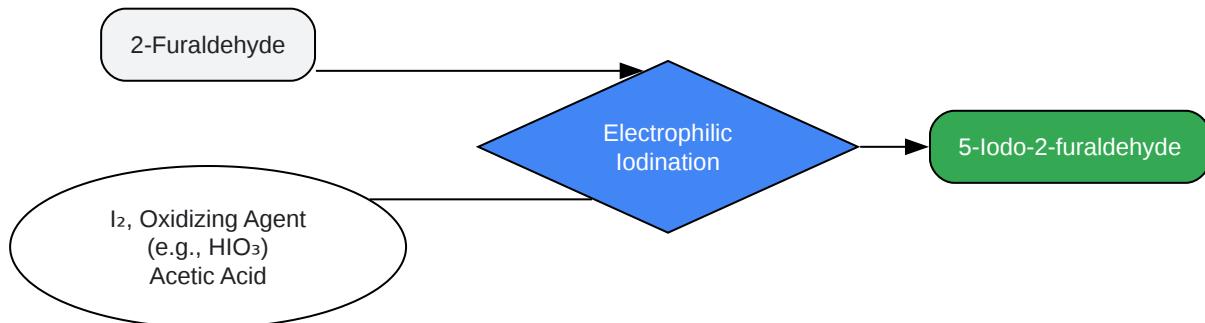
While various methods exist for the synthesis of substituted furan derivatives, a common approach for the preparation of **5-Iodo-2-furaldehyde** involves the direct iodination of 2-furaldehyde. The following is a representative protocol based on general procedures for electrophilic iodination of aromatic compounds.

Synthesis of **5-Iodo-2-furaldehyde** from 2-Furaldehyde

This protocol describes the electrophilic iodination of 2-furaldehyde using iodine and an oxidizing agent in an acidic medium.

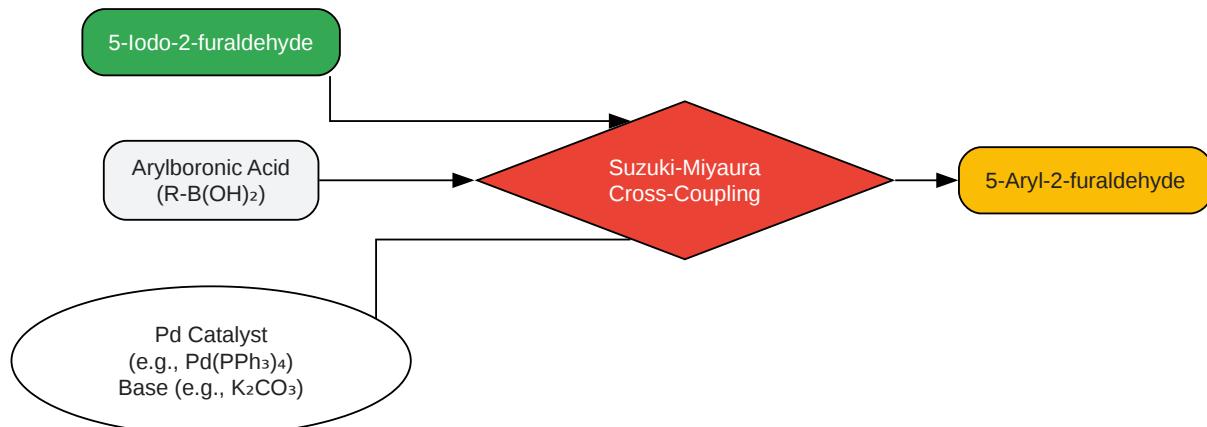
Materials:

- 2-Furaldehyde
- Iodine (I₂)
- Iodic acid (HIO₃) or other suitable oxidizing agent
- Glacial acetic acid
- Dichloromethane
- Saturated sodium thiosulfate solution
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Standard laboratory glassware
- Magnetic stirrer
- Rotary evaporator
- Column chromatography setup (silica gel)


Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-furaldehyde in glacial acetic acid.
- Addition of Reagents: To the stirred solution, add iodine followed by the portion-wise addition of the oxidizing agent (e.g., iodic acid).
- Reaction: Heat the reaction mixture to a specified temperature (e.g., 70-80 °C) and monitor the progress by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and dichloromethane.

- Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with saturated sodium thiosulfate solution (to quench excess iodine), saturated sodium bicarbonate solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure **5-Iodo-2-furaldehyde**.


Visualizations

The following diagrams illustrate the synthetic pathway to **5-Iodo-2-furaldehyde** and its subsequent use in a Suzuki-Miyaura cross-coupling reaction, a common application for iodoarenes.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for the preparation of **5-Iodo-2-furaldehyde**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. 5-Iodo-2-furaldehyde | C5H3IO2 | CID 693264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Iodofuran-2-carbaldehyde | CymitQuimica [cymitquimica.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Iodobenzofuran-2-carbaldehyde | C9H5IO2 | CID 130141098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-Iodo-2-furaldehyde chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1300138#5-iodo-2-furaldehyde-chemical-structure-and-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com